

Application Note: HPLC Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

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Compound of Interest

Compound Name: 3-Amino-2,4,5-trichlorobenzoic acid

Cat. No.: B3042757

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This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **3-Amino-2,4,5-trichlorobenzoic acid**. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

3-Amino-2,4,5-trichlorobenzoic acid is a chlorinated aromatic carboxylic acid. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality assurance of starting materials, and stability studies. This document provides a detailed protocol for its analysis using reversed-phase HPLC with UV detection.

Principle

The method utilizes a reversed-phase HPLC column to separate **3-Amino-2,4,5-trichlorobenzoic acid** from potential impurities. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analyte is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specified wavelength.

Experimental Protocols

Instrumentation and Materials

- HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
- Column: Zorbax SB-Aq, 5 μ m, 4.6 x 250 mm, or equivalent C18 reversed-phase column.
- Chemicals and Reagents:
 - **3-Amino-2,4,5-trichlorobenzoic acid** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Triethylamine (TEA)
 - Orthophosphoric acid (OPA)

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 4.0 with diluted orthophosphoric acid.
- Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in the ratio of 70:20:10 (v/v/v).
- Diluent: A mixture of acetonitrile, methanol, water, and formic acid in the ratio of 70:20:10:0.1 (v/v/v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of **3-Amino-2,4,5-trichlorobenzoic acid** reference standard and dissolve it in 10 mL of diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range

(e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

Parameter	Condition
Column	Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program	0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 210 nm

Sample Preparation

Accurately weigh the sample containing **3-Amino-2,4,5-trichlorobenzoic acid** and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and comparison. The following table presents typical performance characteristics of the method. These values are illustrative and should be experimentally determined during method validation.

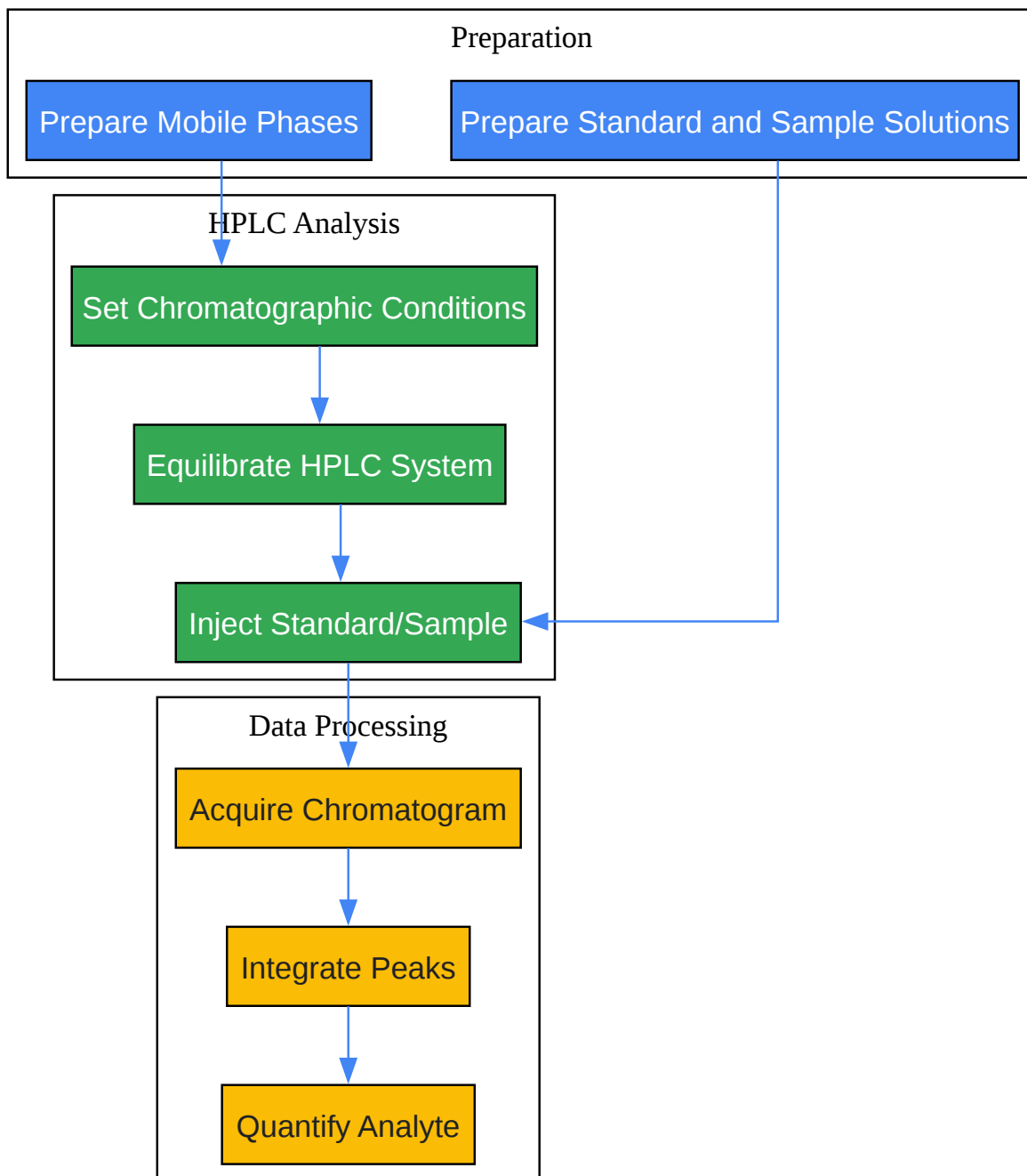
Parameter	Typical Value
Retention Time (min)	~15.2
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **3-Amino-2,4,5-trichlorobenzoic acid**.



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Caption: Workflow for HPLC analysis of **3-Amino-2,4,5-trichlorobenzoic acid**.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantitative analysis of **3-Amino-2,4,5-trichlorobenzoic acid**. The method is suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate validation.

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